(z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid
CAS No.: 74440-02-1
Cat. No.: VC0026130
Molecular Formula: C₁₁H₁₅N₃O₅S
Molecular Weight: 301.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74440-02-1 |
---|---|
Molecular Formula | C₁₁H₁₅N₃O₅S |
Molecular Weight | 301.32 |
IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid |
Standard InChI | InChI=1S/C11H15N3O5S/c1-11(2,3)19-7(15)4-18-14-8(9(16)17)6-5-20-10(12)13-6/h5H,4H2,1-3H3,(H2,12,13)(H,16,17)/b14-8- |
SMILES | CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |
Introduction
Chemical Structure and Identification
Molecular Identity and Naming
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid is characterized by its specific structural configuration, with the "Z" isomer designation indicating the spatial arrangement of substituents around the carbon-nitrogen double bond (C=N) . The compound belongs to the thiazole family, which are heterocyclic compounds containing both nitrogen and sulfur atoms in a five-membered ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid .
Chemical Identifiers and Registry Information
The compound possesses several important identifiers that enable its tracking across chemical databases and regulatory systems. The Chemical Abstracts Service (CAS) registry number is 74440-02-1, providing a unique identifier in chemical literature and commerce . Additionally, the compound is registered in PubChem with the identifier CID 10870340 . Other identification codes include MFCD06411064, which is used in certain chemical inventory systems .
Structural Formula and Representation
The molecular formula of (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid is C₁₁H₁₅N₃O₅S, indicating its composition of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structural components include:
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An aminothiazole ring (2-amino-1,3-thiazol-4-yl group)
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A carboxylic acid function
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An imino group (C=N) with Z configuration
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A tert-butoxycarbonylmethoxy substituent
The InChI (International Chemical Identifier) representation of the compound is:
InChI=1S/C11H15N3O5S/c1-11(2,3)19-7(15)4-18-14-8(9(16)17)6-5-20-10(12)13-6/h5H,4H2,1-3H3,(H2,12,13)(H,16,17)/b14-8-
Physical and Chemical Properties
Fundamental Physical Properties
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid has a molecular weight of 301.32 g/mol, making it a medium-sized organic molecule . The precise molecular weight reported varies slightly between sources, with some listing it as 301.3 g/mol . This minor difference is likely due to rounding conventions rather than actual compositional differences.
Property Table
Table 1: Physical and Chemical Properties of (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid
Applications and Research Significance
Pharmaceutical Research Applications
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid is classified as a "Protein Degrader Building Block," suggesting its importance in targeted protein degradation research . Targeted protein degradation represents an emerging field in drug discovery, where specific disease-causing proteins are marked for elimination by the cell's natural degradation machinery. This approach offers potential advantages over traditional inhibition strategies, particularly for proteins previously considered "undruggable."
Structural Significance in Medicinal Chemistry
The aminothiazole moiety present in this compound is a privileged structure in medicinal chemistry. Compounds containing this heterocyclic core often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific Z-configuration of the imine bond (C=N) in this compound is likely critical for its intended biological activity or chemical reactivity in subsequent transformations.
Synthetic Intermediate Applications
The presence of multiple functional groups within (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid suggests its potential utility as an intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is commonly employed as a protecting group in peptide synthesis and other complex organic transformations, indicating this compound might serve as a building block in multi-step synthesis pathways.
Structural Relationships and Chemical Family
Related Compounds and Derivatives
While the specific literature on (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid is limited in the provided sources, its structure contains elements common to several important pharmaceutical compounds. The aminothiazole core appears in numerous antibiotics, including cephalosporins, suggesting potential structural relationships to these therapeutic agents. The complex side chain with the tert-butoxycarbonyl group indicates possible relationships to protected amino acid derivatives used in peptide synthesis.
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